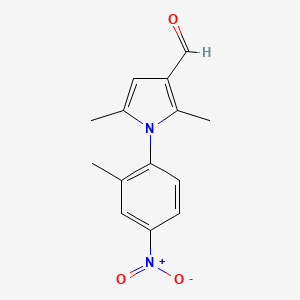

2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, commonly referred to as DMNPC, is an organic compound that has a wide range of applications in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of organic transformations, such as the synthesis of heterocyclic compounds, aromatic compounds, and other organic molecules. DMNPC is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Applications De Recherche Scientifique

Synthesis and Characterization

Catalytic Asymmetric Reactions : Catalytic methods have been explored for asymmetric Michael addition reactions using unmodified aldehydes, highlighting the utility of pyrrole derivatives in synthesizing chiral compounds with potential applications in material science and medicinal chemistry (Betancort & Barbas, 2001).

Structural Analysis and Characterization : The structural characterization of pyrrole derivatives through X-ray diffraction, infrared spectroscopy, polarimetry, and nuclear magnetic resonance spectroscopy offers insights into their molecular configurations and potential applications in designing novel materials and chemical sensors (Chen Si-haia, 2011).

Applications in Material Science

Non-Linear Optical Properties : Studies on pyrrole-chalcone derivatives reveal their potential in non-linear optical (NLO) applications due to their structural properties and electronic interactions, making them candidates for optical materials and devices (Singh, Rawat, & Sahu, 2014); (Singh, Rawat, Baboo, & Kumar, 2015).

Chemosensing : The development of chemosensors based on pyrrole derivatives for the detection of metal ions highlights their importance in environmental monitoring and safety. These compounds can selectively bind to specific ions, indicating their presence through colorimetric or fluorometric changes (Haldar & Lee, 2019).

Analytical Chemistry

- Derivatization and Detection : Derivatization with 2-nitrophenylhydrazine for the analysis of carboxylic acids, aldehydes, and ketones showcases the utility of pyrrole derivatives in enhancing the detection capabilities of various compounds in biological and industrial samples through HPLC and mass spectrometry (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

Propriétés

IUPAC Name |

2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-6-13(16(18)19)4-5-14(9)15-10(2)7-12(8-17)11(15)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTATKIROXQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)